2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane
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Overview
Description
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane is a chemical compound that belongs to the class of halogenated hydrocarbons. It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane typically involves the reaction of 1,2-dichloroethane with heptafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in 1,2-dichloroethane are replaced by the heptafluoropropane moiety.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the product is continuously removed and purified through distillation and other separation techniques. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptafluoropropane oxides, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the production of specialty chemicals, refrigerants, and as a cleaning agent in precision industries.
Mechanism of Action
The mechanism of action of 2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules, affecting their structure and function. These interactions can influence biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A chlorinated hydrocarbon used as a solvent and in the production of vinyl chloride.
1,2-Dichloroethylene: Exists as cis and trans isomers, used in degreasing and cleaning applications.
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated hydrocarbon used as a refrigerant and in fire suppression systems.
Uniqueness
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wide range of reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(1,2-dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2F7O/c6-1-2(7)15-3(8,4(9,10)11)5(12,13)14/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDDCSDJPZBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(C(F)(F)F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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